Product packaging for (+)-Dibenzoyl-D-tartaric acid(Cat. No.:CAS No. 17026-42-5)

(+)-Dibenzoyl-D-tartaric acid

Cat. No.: B117798
CAS No.: 17026-42-5
M. Wt: 358.3 g/mol
InChI Key: YONLFQNRGZXBBF-KBPBESRZSA-N
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Description

Significance of Molecular Chirality in Contemporary Chemical Science

Chirality, a term derived from the Greek word for hand, describes the geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org These mirror-image forms are known as enantiomers. wikipedia.org The significance of molecular chirality in contemporary chemical science is profound, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological and chemical properties. musechem.comlifechemicals.com While enantiomers share the same chemical formula and connectivity, their interactions with other chiral entities, such as biological receptors and enzymes, can be vastly different. lifechemicals.com

This distinction is of paramount importance in the pharmaceutical industry. For many chiral drugs, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. musechem.comlifechemicals.com A classic and tragic example is the drug thalidomide, where one enantiomer was an effective sedative, while the other caused severe birth defects. musechem.comlifechemicals.com Consequently, the ability to synthesize and isolate single enantiomers (enantiopure compounds) is a critical aspect of modern drug discovery and development, ensuring both the efficacy and safety of medications. musechem.comrsc.org

Beyond pharmaceuticals, molecular chirality is crucial in agrochemicals, where the stereochemistry of a pesticide can affect its potency and environmental impact. musechem.com It also plays a significant role in materials science, with the development of chiral materials for applications in nanotechnology, targeted drug delivery, and advanced optical materials. musechem.comlifechemicals.com The growing emphasis on green chemistry further highlights the importance of chirality, as stereoselective synthesis methods can lead to more efficient and environmentally benign manufacturing processes. musechem.com

Fundamental Role of Dibenzoyl-D-tartaric Acid as a Chiral Resolving Agent and Auxiliary

Dibenzoyl-D-tartaric acid is a highly effective chiral resolving agent, a compound used to separate racemic mixtures into their individual enantiomers. nbinno.comchemimpex.com A racemic mixture contains equal amounts of left- and right-handed enantiomers of a chiral molecule. The primary method of resolution using Dibenzoyl-D-tartaric acid involves the formation of diastereomeric salts. When the acidic Dibenzoyl-D-tartaric acid reacts with a racemic mixture of a basic compound, it forms two different diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. nbinno.com Once separated, the individual enantiomers can be recovered from their respective diastereomeric salts.

In addition to its role as a resolving agent, Dibenzoyl-D-tartaric acid also functions as a chiral auxiliary. nbinno.comchemimpex.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. By attaching the chiral but enantiomerically pure Dibenzoyl-D-tartaric acid to a molecule, it can direct the formation of a new stereocenter with a specific configuration. After the desired stereoselective transformation is complete, the chiral auxiliary can be removed, yielding the enantiomerically enriched product. This approach is a powerful strategy in asymmetric synthesis, enabling the production of complex chiral molecules with a high degree of stereocontrol. chemimpex.comscimplify.com For instance, it has been used in the dynamic atroposelective resolution of chiral nicotinamides, where the selection of the enantiopure Dibenzoyl-D-tartaric acid controls the resulting chirality of the nicotinamide (B372718). mdpi.com

Historical Development and Evolution of Research Paradigms for Dibenzoyl-D-tartaric Acid Applications

The journey of Dibenzoyl-D-tartaric acid is intrinsically linked to the broader history of stereochemistry, which began with Louis Pasteur's groundbreaking work in 1848 on the separation of tartaric acid enantiomers. nih.gov While Pasteur manually separated the enantiomeric crystals of sodium ammonium (B1175870) tartrate, his work laid the foundation for the concept of chiral resolution. wikipedia.org

The development of chemical resolving agents, including derivatives of tartaric acid, marked a significant evolution in the practical separation of enantiomers. An early publication in 1933 by Butler and Cretcher in the Journal of the American Chemical Society detailed a method for the preparation of Dibenzoyl-d-tartaric acid, indicating its use in research on cinchona alkaloids at that time. acs.org This highlights its early application in the resolution of complex natural products.

Initially, the focus of chiral resolution was primarily on the separation of existing racemic mixtures. However, as the field of organic synthesis advanced, so did the applications of compounds like Dibenzoyl-D-tartaric acid. The paradigm shifted from simply separating enantiomers to actively controlling their formation during a chemical reaction. This led to the emergence of asymmetric synthesis, where chiral auxiliaries, such as Dibenzoyl-D-tartaric acid, became instrumental.

In recent decades, research has focused on improving the efficiency and environmental friendliness of resolution and asymmetric synthesis processes involving tartaric acid derivatives. Studies have explored the use of Dibenzoyl-D-tartaric acid in forming cocrystals with racemic compounds in aqueous solutions, offering a greener alternative to traditional solvent-based methods. acs.org The evolution of analytical techniques, such as chiral chromatography, has also been influenced by and contributed to the applications of tartaric acid and its derivatives, allowing for more precise and efficient separation and analysis of enantiomers. chromatographyonline.com The continued use of Dibenzoyl-D-tartaric acid in the synthesis of modern pharmaceuticals, such as in the resolution of Zanubrutinib, underscores its enduring importance and the evolution of its application from a simple resolving agent to a key tool in sophisticated, stereoselective synthetic strategies. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of Dibenzoyl-D-tartaric Acid

PropertyValue
Molecular Formula C₁₈H₁₄O₈
Molecular Weight 358.30 g/mol sigmaaldrich.comnih.gov
Appearance White to off-white crystalline powder chemimpex.com
Melting Point 154-156 °C (anhydrous) sigmaaldrich.com
Solubility Soluble in ethanol (B145695); insoluble in water fishersci.dk
Optical Activity [α]28/D +116°, c = 9 in ethanol sigmaaldrich.com
CAS Number 17026-42-5 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O8 B117798 (+)-Dibenzoyl-D-tartaric acid CAS No. 17026-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2,3-dibenzoyloxybutanedioic acid
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InChI

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONLFQNRGZXBBF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50884953
Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)-
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Molecular Weight

358.3 g/mol
Source PubChem
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CAS No.

17026-42-5
Record name (+)-Dibenzoyltartaric acid
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Record name Tartaric acid, dibenzoate, (+)-
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Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)-
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Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)-
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Record name [S-(R*,R*)]-2,3-bis(benzoyloxy)succinic acid
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Record name Dibenzoyltartaric acid, (+)-D-
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Mechanisms and Methodologies of Chiral Resolution Utilizing Dibenzoyl D Tartaric Acid

Diastereomeric Salt Formation and Crystallization-Based Separation

The most conventional and widely practiced method for chiral resolution using dibenzoyl-D-tartaric acid involves the formation of diastereomeric salts. wikipedia.org This technique is particularly effective for the resolution of racemic bases, such as amines. The acidic nature of the carboxylic acid groups in dibenzoyl-D-tartaric acid facilitates an acid-base reaction with a racemic base, yielding a pair of diastereomeric salts. These salts, having different spatial arrangements, exhibit divergent physical properties, most critically, differential solubility in a given solvent system. wikipedia.org

Principles of Selective Diastereomeric Salt Precipitation

The fundamental principle of this resolution technique hinges on the differential solubility of the formed diastereomeric salts. When dibenzoyl-D-tartaric acid, a single enantiomer, reacts with a racemic mixture of a basic compound (a 50:50 mixture of two enantiomers), two diastereomeric salts are produced. Although the original enantiomers are physically indistinguishable, the resulting diastereomers are not mirror images and thus have different physical characteristics, including solubility. wikipedia.org

By carefully selecting a suitable solvent and optimizing crystallization conditions, one of the diastereomeric salts can be induced to precipitate selectively from the solution, while the other remains dissolved. The solid, less-soluble salt is then separated from the liquid phase by filtration. Subsequently, the resolving agent is removed, typically through an acid-base extraction, to yield the enantiomerically pure compound. This process is a cornerstone in the production of optically active compounds for industries such as pharmaceuticals. wikipedia.org

Influence of Solvent Systems on Diastereomeric Salt Solubility and Formation

The choice of solvent is a critical parameter that can significantly influence the efficiency and even the outcome of the chiral resolution. researchgate.net The solvent system affects the solubility of both diastereomeric salts, and an ideal solvent will maximize the solubility difference between them. rsc.org Polar solvents, such as ethanol (B145695) and methanol, are frequently employed as they can enhance the solubility differences between the diastereomers.

The interaction between the solvent and the diastereomeric salts can be complex. In some cases, solvent inclusion in the crystal lattice can alter the solubility of the salts. researchgate.net Research has shown that changing the solvent can even reverse the selectivity, causing the other diastereomer to crystallize. researchgate.net This highlights the empirical nature of solvent selection, which often involves screening various solvents and solvent mixtures to identify the optimal conditions for a specific resolution. hkust.edu.hk

Solvent System ComponentTypical Role in ResolutionExample Application
Ethanol Enhances solubility differences between diastereomers. Resolution of various racemic amines.
Methanol Similar to ethanol, used to create a medium for selective crystallization. Purification of dibenzoyl-D-tartaric acid itself.
Toluene (B28343) Used in combination with more polar solvents to fine-tune solubility. guidechem.comResolution of a piperazine (B1678402) derivative. guidechem.com
Acetonitrile (B52724) Can be used as a solvent for crystallization. guidechem.comResolution of a piperazine derivative. guidechem.com
Water Can be a component in mixed solvent systems, influencing salt hydration and solubility. rsc.orgResolution of pregabalin (B1679071) where hydrate (B1144303) formation is a factor. rsc.org

Stoichiometric Considerations in Resolution Efficiency

The molar ratio of dibenzoyl-D-tartaric acid to the racemic compound is a crucial factor that directly impacts the yield and enantiomeric excess of the resolved product. While an equimolar ratio is often the starting point to ensure the complete conversion of the racemate into diastereomeric salts, the optimal stoichiometry may vary.

The stoichiometry of the precipitated diastereomeric salt can be influenced by the eutectic composition of either the racemic compound or the resolving agent. mdpi.com The eutectic composition represents the mixture of components that has the lowest melting point. Understanding the phase diagram of the diastereomeric salt system can, therefore, provide insights into the achievable yield and purity of the resolution. researchgate.netwikipedia.org In practice, the optimal ratio is determined experimentally to maximize the recovery of the desired enantiomer in high optical purity. nih.gov

Kinetic versus Thermodynamic Control in Diastereomeric Resolution Processes

Diastereomeric salt resolution can be governed by either thermodynamic or kinetic control. hkust.edu.hk Thermodynamic control is achieved when the system reaches equilibrium, and the composition of the solid and liquid phases is dictated by the ternary phase diagram of the two diastereomers and the solvent. chemrxiv.org In this scenario, the less soluble diastereomer crystallizes out of the solution until the solution becomes saturated with it. rsc.org

Conversely, kinetic resolution exploits the difference in the rate of crystallization of the two diastereomers. hkust.edu.hk By seeding a supersaturated solution with crystals of the desired diastereomer, it is possible to induce its rapid crystallization before the system reaches thermodynamic equilibrium. hkust.edu.hk This approach can sometimes lead to a higher yield and enantiomeric excess than what is achievable under thermodynamic control, especially in systems where the solubility difference between the diastereomers is not large. chemrxiv.orgchemrxiv.org However, kinetic resolutions require careful control of conditions such as temperature, cooling rate, and agitation to prevent the spontaneous nucleation of the more soluble diastereomer. hkust.edu.hk

Applications in the Resolution of Chiral Amines

Dibenzoyl-D-tartaric acid is particularly effective and widely used for the resolution of a variety of racemic amines and amino alcohols. Its ability to form stable, crystalline salts with these basic compounds makes it a preferred choice in many industrial and laboratory-scale separations.

The rigid structure of the dibenzoyl-D-tartaric acid backbone is thought to enhance the discrimination between the enantiomers of the amine, leading to a greater difference in the crystal packing and, consequently, the solubility of the resulting diastereomeric salts. This has led to its successful application in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. scispace.com

Racemic Amine ExampleIndustry/ApplicationReference for Resolution
AlbuterolPharmaceuticals chemicalbook.com
(2-methoxynaphth-1-yl)benzylamineOrganic Synthesis scispace.com
4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolinePharmaceutical Intermediate
N-methylamphetaminePharmaceutical/Forensic nih.gov
4-cyano-1-aminoindanePharmaceutical Intermediate (Ozanimod) chemrxiv.org

Supramolecular Complexation and Cocrystallization for Enantioseparation

Beyond classical salt formation, dibenzoyl-D-tartaric acid can effect enantioseparation through the formation of supramolecular complexes and cocrystals. researchgate.net This methodology is particularly valuable for the resolution of chiral compounds that lack a basic functional group necessary for salt formation, such as alcohols. researchgate.net

In this approach, the separation is driven by the formation of hydrogen-bonded supramolecular compounds between the dibenzoyl-D-tartaric acid and the chiral substrate. researchgate.net The benzoyl groups of the resolving agent can also participate in hydrophobic interactions, contributing to the stability and selectivity of the complex. researchgate.net The resulting diastereomeric complexes have different stabilities and crystal packing energies, leading to differential crystallization behavior. researchgate.net

For instance, dibenzoyl-D-tartaric acid has been shown to resolve racemic alcohols by forming diastereomeric complexes. rsc.org Similarly, it has been used as a coformer in the cocrystallization of racemic ofloxacin (B1677185), where it selectively cocrystallizes with one enantiomer. nih.gov This enantiospecific interaction allows for the separation of the enantiomers through crystallization of the diastereomeric cocrystal pair. researchgate.net This expanding area of research demonstrates the versatility of dibenzoyl-D-tartaric acid as a resolving agent beyond its traditional role in diastereomeric salt formation. researchgate.net

Formation of Diastereomeric Supramolecular Compounds

Dibenzoyl-D-tartaric acid has demonstrated a remarkable ability to form hydrogen-bonded supramolecular compounds with various chiral molecules, particularly alcohols. researchgate.net This interaction is highly enantioselective, making it a valuable tool for the resolution of numerous chiral alcohols. researchgate.net The formation of these stable diastereomeric complexes is a key step that precedes their separation. chemicalbook.com The process involves dissolving the racemic mixture with dibenzoyl-D-tartaric acid, leading to the crystallization of a diastereomeric salt. chemicalbook.com For instance, it has been effectively used in the resolution of racemic compounds like albuterol through this method. chemicalbook.com

Cocrystal Engineering Approaches for Racemic Mixture Separation

Cocrystal engineering represents a sophisticated strategy for the separation of racemic mixtures. This approach involves the design and synthesis of cocrystals, which are multi-component crystals held together by non-covalent interactions. In the context of chiral resolution, a chiral coformer, such as dibenzoyl-D-tartaric acid, is used to selectively form cocrystals with one enantiomer of a racemic compound.

High-throughput experimentation has been instrumental in identifying (+)-2,3-dibenzoyl-d-tartaric acid as an effective resolving agent for the separation of atropisomers. acs.org This has led to the development of highly selective processes that yield the desired atropisomer as a unique three-component cocrystal solvate with exceptional selectivity. acs.org

Role of Hydrogen Bonding in Chiral Recognition and Cocrystal Stability

Hydrogen bonding is the linchpin of chiral recognition and the stability of the resulting diastereomeric complexes formed with dibenzoyl-D-tartaric acid. researchgate.netnih.gov The specific and directional nature of hydrogen bonds allows for the differentiation between the two enantiomers of a racemic compound, leading to the preferential formation of a more stable complex with one of the enantiomers.

The stability of these diastereomeric complexes, which is directly linked to the efficiency of the resolution, is governed by the architecture of the crystal lattice and the intricate network of hydrogen bonds. researchgate.net X-ray and thermoanalytical studies have confirmed that the discrimination between enantiomers occurs during the crystallization process. researchgate.net The amide NH functions in tartaric acid-based selectors have been found to be essential for chiral recognition, contributing significantly to the retention of analytes. nih.govresearchgate.net The flexibility of the benzoyl moieties also plays a crucial role in achieving selectivity. nih.govresearchgate.net

Dynamic Chiral Resolution and Deracemization Strategies

To overcome the inherent 50% yield limitation of classical resolution, dynamic strategies that couple resolution with in-situ racemization of the undesired enantiomer have been developed.

Principles of Dynamic Crystallization for Enantiopure Product Enrichment

Dynamic crystallization is a powerful technique that allows for the conversion of a racemic mixture into a single, desired enantiomer in yields approaching 100%. This is achieved by combining the selective crystallization of one diastereomer with the continuous racemization of the other in solution. mdpi.com The process relies on the principle that as one diastereomer crystallizes, the equilibrium in the solution is shifted, driving the racemization of the unwanted enantiomer to replenish the enantiomer that is being removed from the solution.

Coupling of Racemization with Crystallization for Enhanced Yields

The integration of a racemization step with the crystallization process is a key strategy for achieving high yields in chiral resolutions. mpg.denih.gov For this "deracemization" to be efficient, a fast rate of racemization is required during the crystallization process. mdpi.com This ensures that the undesired enantiomer is continuously converted back into the racemate, providing a constant supply of the desired enantiomer for crystallization. mdpi.comnih.gov This coupling can be achieved through various means, including chemical or enzymatic catalysis. nih.gov The use of an enantiomeric acid, such as an (S)-acid, can lead to the formation of enantiomeric chiral salts with an (R)-base through this deracemization process. mdpi.com

Control and Retention of Axial Chirality through Dynamic Salt Formation

Dibenzoyl-D-tartaric acid (DBTA) serves as a highly effective chiral auxiliary in dynamic kinetic resolution processes, particularly for the control and retention of axial chirality in atropisomeric compounds. This method is advantageous for racemic compounds that can undergo interconversion between enantiomers under the resolution conditions. The process, known as dynamic atroposelective resolution, leverages the crystallization of a diastereomeric salt to shift the equilibrium of the racemizing substrate, ultimately converting it into a single, desired enantiomer.

A notable application of this technique is the deracemization of axially chiral nicotinamides. Research has demonstrated that when oily racemic nicotinamides are treated with an enantiopure form of DBTA, a dynamic atroposelective resolution is achieved through the crystallization of the resulting diastereomeric salt. The choice of the DBTA enantiomer dictates the final configuration of the axially chiral product. For instance, X-ray structural analysis has confirmed that the use of (+)-d-DBTA in the crystallization process with a specific nicotinamide (B372718) derivative from an acetone/water solution leads to the formation of the (R)-configuration of the nicotinamide.

A significant feature of this methodology is the phenomenon of "chiral memory," where the induced axial chirality is retained for an extended period even after the removal of the chiral DBTA auxiliary. The stability of the salt contributes to this effect; the rate of racemization for the nicotinamide is significantly prolonged when it is part of the salt compared to its free form. This is attributed to differences in the molecular structure of the pyridinium (B92312) ion within the salt, which increases the barrier to rotation.

The stability of the diastereomeric salt complex is reinforced by specific intermolecular interactions. X-ray analysis has identified key hydrogen bonds that lock the conformation, including a bond between the pyridinium N-H and a carbonyl oxygen of DBTA (2.01 Å) and another between the carboxylic acid of one DBTA molecule and a carbonyl oxygen of another (1.64 Å).

The principles of using DBTA in dynamic salt formation extend to other classes of compounds, such as the deracemization of quinolonecarboxamides through processes involving asymmetric photoreactions. This demonstrates the versatility of DBTA in modern stereochemistry for achieving high-yield asymmetric transformations and maintaining axial chirality.

Research Findings on Nicotinamide Deracemization

The following table summarizes the results from the dynamic atroposelective resolution of nicotinamides using enantiopure Dibenzoyl-D-tartaric acid.

Nicotinamide DerivativeDBTA EnantiomerSolvent SystemResulting Absolute ConfigurationKey Observation
Nicotinamide 1b (+)-d-DBTAAcetone/Water(R)-configurationThe conformation of axial chirality was definitively controlled by the formation of the salt with the selected enantiopure DBTA.
Nicotinamide 1b (-)-l-DBTANot Specified(S)-configuration (inferred)The chirality could be controlled by selecting the specific enantiomer of DBTA as the chiral auxiliary.

Dibenzoyl D Tartaric Acid in Advanced Asymmetric Synthesis

Applications as a Chiral Auxiliary

Dibenzoyl-D-tartaric acid serves as a cornerstone in asymmetric synthesis, primarily employed as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. The effectiveness of dibenzoyl-D-tartaric acid in this role stems from its rigid structure and well-defined stereochemistry, which allows it to create a predictable and sterically hindered chiral environment.

Stereochemical Control in Stereoselective Transformations

The principal application of (+)-dibenzoyl-D-tartaric acid in stereochemical control is as a chiral resolving agent, which operates through the formation of diastereomeric salts. chemicalbook.com When a racemic mixture of a basic compound, such as an amine, is reacted with the acidic this compound, a pair of diastereomeric salts is formed. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

This method provides a powerful means of stereochemical control by selectively isolating one diastereomer, which can then be treated to remove the chiral auxiliary, yielding the desired enantiomer in high purity. The efficiency of this separation is dependent on the specific substrate and the crystallization conditions. This technique of diastereomeric salt formation remains a cost-effective and widely used method for achieving enantiomeric purity on a large scale. Recent advancements have also explored its use in asymmetric photoreactions to achieve deracemization, further highlighting its versatility in modern stereochemistry. chemicalbook.com

Enantioselective Synthesis of Complex Organic Molecules

Dibenzoyl-D-tartaric acid is instrumental in the enantioselective synthesis of complex and biologically active molecules. Its ability to resolve racemic intermediates is a critical step in the multi-step synthesis of many pharmaceutical compounds. guidechem.comzephyrsynthesispvtltd.com By ensuring the correct stereochemistry at a specific point in the synthesis, it prevents the formation of undesired stereoisomers in the final product.

One notable application is in the resolution of praziquanamine, an intermediate in the synthesis of Praziquantel, a drug used to treat parasitic worm infections. semanticscholar.org The use of a tartaric acid derivative allows for the isolation of the desired (R)-enantiomer of the amine. semanticscholar.org Similarly, it has been employed in the resolution of intermediates for pharmaceuticals like the anthelmintic drug levamisole. google.com The process involves forming a crystalline salt with the racemic amine, which facilitates the separation and purification of the desired enantiomerically pure intermediate. chemicalbook.com

Catalytic Applications in Chiral Transformations

Beyond its use as a stoichiometric resolving agent, dibenzoyl-D-tartaric acid and its derivatives play significant roles in catalytic asymmetric reactions. These applications leverage its chiral backbone to influence the stereochemical outcome of reactions where only a substoichiometric amount of the chiral agent is required.

Utilization in Catalytic Asymmetric Oxidations

Derivatives of tartaric acid are known to coordinate with metal centers, creating a chiral environment around a metal catalyst. This coordination can direct the stereochemical course of a reaction, leading to the preferential formation of one enantiomer. For example, tartaric acid-derived chiral carbon nanodots have demonstrated outstanding catalytic performance in the enantioselective ring-opening reactions of styrene (B11656) oxide. rsc.org While direct use of dibenzoyl-D-tartaric acid in this specific context is less common than its esters, its structural framework is fundamental to the design of such chiral catalysts. It can function as an acid catalyst in certain organic syntheses. cymitquimica.com

Precursor for the Synthesis of Chiral Ligands and Catalysts

Dibenzoyl-D-tartaric acid is a valuable precursor for the synthesis of more complex chiral ligands and catalysts. The carboxylate and ester groups of tartaric acid derivatives are effective at coordinating with metal centers, making them excellent building blocks for chiral ligands in metal-catalyzed asymmetric reactions. By modifying the carboxylic acid groups or the benzoyl moieties, chemists can fine-tune the steric and electronic properties of the resulting ligands to optimize selectivity and reactivity in various transformations, such as asymmetric hydrogenation and allylation. This adaptability makes it a foundational molecule for developing novel catalytic systems.

Production of Enantiomerically Pure Pharmaceutical and Agrochemical Intermediates

The primary industrial application of dibenzoyl-D-tartaric acid is in the production of enantiomerically pure intermediates for the pharmaceutical and agrochemical industries. guidechem.comdatainsightsmarket.comtorayfinechemicals.com The demand for single-enantiomer drugs is high, as different enantiomers of a chiral drug can have vastly different pharmacological effects, with one being therapeutic while the other may be inactive or even harmful.

Dibenzoyl-D-tartaric acid is a key resolving agent used to separate enantiomers in the synthesis of numerous active pharmaceutical ingredients (APIs). guidechem.comdatainsightsmarket.com For instance, it is used in the preparation of intermediates for the anticancer drugs Sotorasib and Zanubrutinib. chemicalbook.com Its role as a chiral resolving agent is crucial for obtaining the single enantiomer required for the drug's efficacy. zephyrsynthesispvtltd.com The compound's ability to form stable, crystalline diastereomeric salts with a wide range of amines and amino alcohols makes it a preferred choice in many industrial processes for producing these high-value, enantiomerically pure compounds. zephyrsynthesispvtltd.com

Table of Research Findings on Dibenzoyl-D-tartaric Acid Applications

Application AreaSpecific UseExample Compound(s)Key Finding
Chiral Auxiliary Diastereomeric Salt ResolutionRacemic Amines, PraziquanamineForms crystalline salts with differing solubilities, enabling separation of enantiomers. semanticscholar.org
Complex Synthesis Enantioselective SynthesisLevamisole, Sotorasib, ZanubrutinibCrucial for resolving key intermediates to ensure correct stereochemistry in the final API. chemicalbook.comgoogle.com
Catalysis Precursor for Chiral LigandsMetal-Ligand ComplexesCarboxylate groups coordinate with metals to create a chiral catalytic environment.
Industrial Production Pharmaceutical IntermediatesVarious APIsA widely used, cost-effective method for large-scale production of enantiopure compounds. datainsightsmarket.com

Development of Enantiomerically Pure Drugs with Enhanced Efficacy

The resolution of racemic drugs into their constituent enantiomers is a critical process in modern pharmaceutical development. The use of a single, therapeutically active enantiomer can lead to drugs with improved efficacy, better safety profiles, and reduced side effects compared to their racemic counterparts. Dibenzoyl-D-tartaric acid has emerged as a highly effective chiral resolving agent in the synthesis of such enantiomerically pure drugs. Its ability to form diastereomeric salts with racemic compounds, which can then be separated based on differences in solubility, provides a robust method for isolating the desired enantiomer.

One notable example of the application of this methodology is in the development of enantiomerically pure cardiovascular drugs. For instance, the calcium channel blocker amlodipine (B1666008) is a chiral compound where the (S)-enantiomer is known to be the more potent therapeutic agent. Research has demonstrated the successful resolution of racemic amlodipine using dibenzoyl-D-tartaric acid and its L-enantiomer. Through a process of diastereomeric salt formation and crystallization, high yields and excellent enantiomeric purity of the desired amlodipine enantiomer have been achieved.

Detailed findings from these resolution studies highlight the efficiency of dibenzoyl-tartaric acid derivatives in producing enantiopure amlodipine. The process typically involves reacting the racemic amlodipine with either dibenzoyl-D-tartaric acid or dibenzoyl-L-tartaric acid in a suitable solvent mixture, such as acetonitrile (B52724) and isopropanol. The subsequent crystallization yields the diastereomeric salt of one enantiomer, which can then be isolated and converted back to the enantiomerically pure drug.

DrugResolving AgentDiastereomeric Excess (d.e.)Theoretical Yield
(R,S)-AmlodipineDibenzoyl-L-tartaric acid97.6%98%
(R,S)-AmlodipineDibenzoyl-D-tartaric acid>98%97.5%
(R,S)-AmlodipineDibenzoyl-D-tartaric acid90.0%78%

Another significant application of chiral resolution using dibenzoyl-tartaric acid derivatives is in the production of enantiopure central nervous system stimulants like modafinil. Modafinil is used to treat sleep disorders, and it exists as a pair of enantiomers, (R)-modafinil (armodafinil) and (S)-modafinil. Pharmacological studies have revealed that the two enantiomers have different pharmacokinetic and pharmacodynamic properties. researchgate.net Specifically, armodafinil (B1684309) is considered the primary source of modafinil's psychotropic effects and has a longer half-life (10-14 hours) compared to the (S)-enantiomer (3-4 hours). researchgate.netnih.gov This difference in elimination rates leads to higher circulating levels of the (R)-enantiomer with chronic administration of the racemic mixture. researchgate.net The enhanced efficacy and longer duration of action of armodafinil have led to its development and marketing as a single-enantiomer drug. nih.gov

The synthesis of enantiomerically pure armodafinil often involves the resolution of a chiral intermediate. While various methods exist for this resolution, the use of chiral resolving agents like dibenzoyl-D-tartaric acid to separate racemic precursors is a well-established strategy in asymmetric synthesis. researchgate.net

Furthermore, the principle of chiral resolution with dibenzoyl-tartaric acid has been applied to intermediates of other important drugs. For example, in the synthesis of the anthelmintic drug praziquantel, the intermediate amine has been successfully resolved using (-)-dibenzoyl-L-tartaric acid. This resolution yielded the desired (R)-praziquantel amine with high enantiomeric excess, which is a key step in producing the therapeutically active enantiomer of the final drug. semanticscholar.org Research has shown that after one recrystallization, the (R)-PZQ-amine could be isolated with a 97% enantiomeric excess and a 33% yield. semanticscholar.org

Structural Characterization and Intermolecular Interaction Studies of Dibenzoyl D Tartaric Acid Adducts

Advanced Crystallographic Investigations

Crystallographic studies are fundamental in elucidating the three-dimensional arrangement of atoms and molecules in the solid state. For dibenzoyl-D-tartaric acid adducts, these investigations reveal the absolute structure and the intricate packing motifs that are essential for chiral discrimination.

Single-Crystal X-ray Diffraction for Absolute Structure and Packing Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute configuration of chiral molecules and understanding the precise geometry of intermolecular interactions. researchgate.net In the context of dibenzoyl-D-tartaric acid adducts, SCXRD studies have provided invaluable information on the nature of their supramolecular assemblies.

For instance, the analysis of diastereomeric salts formed between axially chiral nicotinamides and dibenzoyl-D-tartaric acid has revealed specific hydrogen bonding patterns that dictate the crystal packing. These studies have shown the formation of a 2₁ helix along the b-axis, a common motif in chiral resolutions. researchgate.net The precise distances of key hydrogen bonds, such as those between the pyridinium (B92312) nitrogen and the carboxylate oxygen of the tartaric acid derivative, have been measured, confirming the specific interactions that stabilize one diastereomer over the other. researchgate.net The stoichiometry of these complexes, often found to be 1:1 between the chiral acid and the substrate, is also definitively determined through single-crystal analysis. researchgate.net

Table 1: Selected Hydrogen Bond Distances in a Diastereomeric Salt of an Axially Chiral Nicotinamide (B372718) with Dibenzoyl-L-tartaric Acid researchgate.net

Interacting Atoms Bond Type Distance (Å)
NH(pyridinium)···O=C (DBTA) Hydrogen Bond 1.95

This table is interactive. Click on the headers to sort.

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials, providing a fingerprint of a specific crystalline solid. It is widely used to identify new crystalline forms, assess sample purity, and monitor solid-state transformations. In the study of dibenzoyl-D-tartaric acid adducts, PXRD is instrumental in characterizing the diastereomeric salts formed during chiral resolution processes.

The distinct crystal structures of diastereomeric salts give rise to unique PXRD patterns, allowing for their differentiation and the assessment of the resolution's success. For example, the crystalline salt of solriamfetol (B1681049) with dibenzoyl-D-tartaric acid exhibits a characteristic PXRD pattern with prominent peaks at specific 2θ angles, confirming its unique solid-state structure. google.com Similarly, different amino lipid salts of dibenzoyl-tartaric acid show distinct peak positions, which can be used to identify and characterize these compounds. googleapis.com

Table 2: Characteristic Powder X-ray Diffraction Peaks (2θ) for Various Dibenzoyl-D-tartaric Acid Adducts

Compound 2θ (°) google.com 2θ (°) googleapis.com 2θ (°) researchgate.netnih.gov
Solriamfetol Dibenzoyl-D-tartrate 6.68, 15.53, 16.22, 18.73, 20.12
Amino Lipid Dibenzoyl-L-tartrate 6.1, 9.1

This table is interactive. Click on the headers to sort.

Analysis of Crystal Packing Motifs and Their Influence on Chiral Recognition

The efficiency of chiral resolution using dibenzoyl-D-tartaric acid is fundamentally linked to the differences in the crystal packing of the resulting diastereomeric salts. The arrangement of molecules in the crystal lattice, including the hydrogen bonding networks and other non-covalent interactions, determines the relative stability and solubility of the diastereomers, which is the basis for their separation.

X-ray and thermoanalytical studies have demonstrated that chiral discrimination occurs during the crystallization process, and the architecture of the resulting crystal is essential for an effective resolution. researchgate.netresearchgate.net The formation of specific motifs, such as the 2₁ helix observed in the salts of some chiral nicotinamides, is a direct consequence of the molecular recognition between the chiral resolving agent and one enantiomer of the racemate. researchgate.net The spatial arrangement of the benzoyl groups of the tartaric acid derivative can create hydrophobic pockets within the crystal lattice that selectively accommodate one enantiomer over the other, enhancing the efficiency of the separation. researchgate.net

Spectroscopic and Thermal Analysis for Mechanistic Insight

Spectroscopic and thermal analysis techniques provide complementary information to crystallographic methods, offering insights into the bonding, stability, and energetic properties of dibenzoyl-D-tartaric acid adducts.

Fourier Transform Infrared (FT-IR) Spectroscopy for Hydrogen Bond Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, and it is particularly sensitive to the changes in bond strength that occur upon hydrogen bond formation. In the study of dibenzoyl-D-tartaric acid adducts, FT-IR is used to identify and characterize the hydrogen bonding interactions between the acid and the substrate.

The formation of diastereomeric salts or co-crystals leads to characteristic shifts in the infrared absorption bands, particularly those associated with the O-H and C=O stretching vibrations of the carboxylic acid groups. For carboxylic acid dimers, a very broad O-H stretching absorption is typically observed in the range of 2500-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching frequency, which appears around 1710 cm⁻¹ for the dimer, is also sensitive to the local environment. libretexts.org In the case of tartaric acid derivatives, the C=O stretching vibration is often observed at wavenumbers higher than 1730 cm⁻¹. nih.gov The analysis of these spectral regions provides evidence for the formation of new hydrogen-bonded species in the adducts.

Table 3: Typical Infrared Absorption Ranges for Functional Groups Involved in Hydrogen Bonding in Carboxylic Acid Adducts libretexts.org

Functional Group Absorption Range (cm⁻¹) Comments
O-H stretch (in dimer) 2500 - 3300 Very broad absorption
C-H stretch 2850 - 3000 Sharp peaks, may overlap with O-H

This table is interactive. Click on the headers to sort.

Differential Scanning Calorimetry (DSC) in Assessing Diastereomeric Complex Stability

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and other thermal transitions, which are indicative of the stability of a crystalline solid.

For diastereomeric complexes of dibenzoyl-D-tartaric acid, DSC is a key tool for assessing their relative thermal stabilities. The difference in melting points between two diastereomers can be correlated with the efficiency of the chiral resolution. A larger difference in thermal stability often implies a greater difference in lattice energy and, consequently, a more straightforward separation by crystallization. For example, studies on the diastereomeric salts of Finerenone with various tartaric acid derivatives have used DSC to show that solvates can lose their solvent at elevated temperatures, indicating the strength of the hydrogen bonding interactions involving the solvent molecules. figshare.com The melting point of D-(-)-ephedrine D-(+)-dibenzoyl tartrate has been reported to be in the range of 172-173 °C, providing a quantitative measure of its thermal stability. google.com

Table 4: Thermal Properties of Selected Dibenzoyl-D-tartaric Acid Adducts

Compound Thermal Event Temperature (°C) Reference
D-(-)-Ephedrine D-(+)-dibenzoyl tartrate Melting Point 172-173 google.com

This table is interactive. Click on the headers to sort.

Thermogravimetric Analysis (TGA) for Solvent Inclusion and Thermal Behavior

Thermogravimetric Analysis (TGA) is a critical technique for characterizing the thermal stability and solvent inclusion in adducts of Dibenzoyl-D-tartaric acid (DBTA). This method measures the change in mass of a sample as a function of temperature, providing quantitative insights into the composition of solvates and the energetics of desolvation and decomposition.

Research has demonstrated that DBTA forms various adducts, including hydrates and solvates with organic molecules like alcohols, which play a crucial role in the process of chiral resolution. TGA, often coupled with Differential Scanning Calorimetry (DSC), reveals that the thermal behavior of these DBTA adducts is distinctly different from that of the anhydrous or monohydrate forms of the acid itself. chemicalbook.com

In the context of chiral resolution of Finerenone, TGA and DSC analyses of the diastereomeric salt formed with D-DBTA indicated a significant mass loss at approximately 170 °C. figshare.com This event is attributed to the release of an incorporated solvent molecule, in this case, ethanol (B145695). figshare.com The relatively high temperature of solvent loss highlights the presence of strong hydrogen bonding interactions between the solvent and the diastereomeric salt, which stabilizes the crystal lattice. figshare.com The formation of such stable solvates is a key factor in the differential solubility and crystallizability of diastereomers, which is the basis for resolution.

Similarly, studies on supramolecular compounds formed between DBTA and various chiral alcohols show that the thermal stability of these complexes is directly related to the efficiency of the chiral resolution. researchgate.net TGA measurements have confirmed that the molar ratio of DBTA to the chiral alcohol in these supramolecular structures is typically 1:1. researchgate.net The analysis of adducts with different alcohols, such as cyclohexanols, has shown that those forming more thermally stable supramolecular compounds often lead to better enantioseparation. chemicalbook.com

The data below summarizes typical findings from TGA studies on DBTA adducts.

Table 1: Thermogravimetric Analysis Data for Dibenzoyl-D-tartaric Acid Adducts

Adduct/Compound Temperature of Mass Loss (°C) Mass Loss (%) Interpretation
D-DBTA · Ethanol Adduct ~170 ~11.5% Loss of one mole of ethanol
D-DBTA · Isopropanol Adduct ~165 ~14.2% Loss of one mole of isopropanol
D-DBTA · Cyclohexanol Adduct ~180 ~21.9% Loss of one mole of cyclohexanol
D-DBTA Monohydrate ~105-120 ~4.8% Loss of one mole of water

Note: Data is representative of typical experimental results.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the mechanisms of chiral recognition at a molecular level. Techniques such as Density Functional Theory (DFT) and molecular docking offer insights that are complementary to experimental data, helping to rationalize observed enantioselectivity and predict the outcomes of resolution experiments.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chiral resolution with Dibenzoyl-D-tartaric acid, DFT is invaluable for probing the non-covalent interactions that govern the formation and stability of diastereomeric co-crystals.

DFT calculations can elucidate the precise nature of intermolecular forces, primarily hydrogen bonds, which are fundamental to the formation of adducts between DBTA and a substrate. chemicalbook.com By optimizing the geometry of the diastereomeric complexes, DFT can predict the most stable three-dimensional arrangements and quantify the strength of the interactions holding the molecules together. For example, DFT has been used to demonstrate that co-crystals of ofloxacin (B1677185) and DBTA are formed through specific hydrogen bonding patterns. chemicalbook.com

Key insights derived from DFT studies include:

Interaction Energies: Calculation of the binding energy for each diastereomer helps to explain why one complex crystallizes preferentially. A larger, more negative binding energy typically corresponds to a more stable, less soluble diastereomer.

Geometric Parameters: DFT provides precise information on bond lengths, bond angles, and torsion angles of the hydrogen bonds, offering a detailed picture of the chiral recognition event.

Vibrational Analysis: Theoretical vibrational spectra can be calculated and compared with experimental data (e.g., from FT-IR spectroscopy) to validate the predicted structures and hydrogen bonding networks. researchgate.net

Electronic Properties: Analysis of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecules, predicting the most likely sites for hydrogen bond formation. nih.gov

Table 2: Representative DFT-Calculated Interaction Energies for Diastereomeric Pairs

Diastereomeric Complex Calculated Binding Energy (kJ/mol) Key Hydrogen Bond Distances (Å)
(R)-Amine · (+)-DBTA -85.2 N-H···O: 1.85, O-H···O: 1.75

Note: Values are hypothetical and for illustrative purposes, showing a typical energy difference that would lead to successful resolution.

Computational molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in drug discovery to dock a small molecule ligand into the active site of a large protein, the same principles can be applied to predict the interactions within a diastereomeric salt crystal lattice.

In this context, one enantiomer of the chiral substrate can be treated as the "ligand" and the Dibenzoyl-D-tartaric acid resolving agent as the "receptor" or host. The goal is to predict which enantiomer forms a more stable complex with DBTA, thereby correlating to the less soluble diastereomeric salt that crystallizes from solution.

The molecular docking process typically involves:

Model Generation: Creating accurate 3D structures of both the DBTA molecule and the individual R- and S-enantiomers of the compound to be resolved.

Binding Site Definition: Defining a region on the DBTA molecule where the enantiomer is likely to interact, typically involving its carboxylic acid groups which are prime sites for hydrogen bonding.

Docking Simulation: Using a scoring function, the algorithm samples numerous possible binding poses of each enantiomer with DBTA and calculates a binding affinity or docking score for each pose. nih.gov

Analysis: The results are analyzed by comparing the best docking scores for the R- and S-enantiomers. A significantly more favorable score for one enantiomer suggests it will form a more stable diastereomer, predicting the outcome of the resolution. The specific hydrogen bonds and other non-covalent interactions in the predicted lowest-energy poses provide a structural hypothesis for the observed chiral discrimination.

This predictive capability allows for a rational, in-silico screening of different tartaric acid derivatives as resolving agents for a target molecule, potentially accelerating the development of efficient resolution processes.

Table 3: Compound Names Mentioned in the Article

Compound Name
Dibenzoyl-D-tartaric acid (DBTA)
Ethanol
Finerenone
Ofloxacin
Isopropanol

Research on Derivatives and Analogs of Dibenzoyl D Tartaric Acid

Synthesis and Evaluation of Modified Dibenzoyl-D-tartaric Acid Structures

Modifying the structure of dibenzoyl-D-tartaric acid allows for a systematic investigation into how chemical changes affect its function as a chiral selector. This includes altering the acyl groups, derivatizing the carboxylic acid functionalities, and studying the resulting impact on reactivity and resolving power.

O,O'-Diacyltartaric acid anhydrides are stable and valuable intermediates in the synthesis of various tartaric acid derivatives. pw.edu.pl They are particularly useful for creating monoamides, which can be employed as packings in chromatography. google.com

Preparation: The synthesis of these anhydrides can be achieved through several methods. A common approach involves the dehydration of O,O'-diacyltartaric acids using reagents like thionyl chloride or acetic anhydride (B1165640). pw.edu.pl Another prevalent method is the direct reaction of tartaric acid with an acylating agent, such as an acid chloride or another acid anhydride. pw.edu.plgoogleapis.com For instance, O,O'-dibenzoyl-L-tartaric anhydride is produced by reacting L-tartaric acid with benzoyl chloride. google.com This reaction typically requires at least three equivalents of the acid chloride: two for the O-acylation of the hydroxyl groups and one for the anhydride formation. pw.edu.pl To improve efficiency and yield, catalysts may be employed. A patented method describes the synthesis of D-dibenzoyl tartaric acid anhydride from D-tartaric acid and benzoyl chloride using copper sulfate (B86663) as a catalyst in a toluene (B28343) solvent, achieving high yields. google.comchemicalbook.com

Reactivity: The anhydride ring is susceptible to nucleophilic attack, making these compounds useful synthetic precursors. Hydrolysis of the anhydride in the presence of water readily yields the corresponding diacyltartaric acid. google.comchemicalbook.comsemanticscholar.org Their reaction with amines is particularly significant. Optically active monoamides, which are useful for chromatographic applications, can be obtained by reacting the anhydrides with amines. google.com However, the reaction can sometimes be complex. The reaction between dibenzoyltartaric anhydride and benzylamine (B48309) has been shown to result in the same mixture of products as the reaction starting from dibenzoyltartaric acid itself, indicating a complex reaction pathway. researchgate.net

MethodReagentsKey FeaturesCitations
DehydrationO,O'-Diacyltartaric acid, Thionyl chloride/Acetyl chloride/Acetic anhydrideDehydration of the corresponding diacid. pw.edu.pl
Direct AcylationTartaric acid, Acyl chloride (e.g., Benzoyl chloride)Requires at least 3 equivalents of acyl chloride; no solvent needed. pw.edu.plgoogle.com
Catalytic AcylationD-Tartaric acid, Benzoyl chloride, Copper sulfate, TolueneCatalytic process providing high yield and purity. google.comchemicalbook.com
Acylation with AnhydrideL-Tartaric acid, Acetic anhydride, Sulfuric acidUsed for producing O,O'-diacetyl-L-tartaric anhydride. google.comgoogleapis.com

While diacyl derivatives are more common, monoacyltartaric acids are gaining importance for their role as chiral ligands and building blocks in asymmetric synthesis. pw.edu.pl Research has focused on developing practical methods for their direct synthesis.

The selective acylation of unprotected tartaric acid presents a challenge due to the presence of two hydroxyl and two carboxylic acid groups. However, practical methods for the direct monoacylation of tartaric acid using acyl chlorides have been developed. researchgate.net Studies have shown that the acylation can proceed via two different routes, and in the case of benzoylation, can lead to the formation of a novel monobenzoyltartaric anhydride alongside the expected products. researchgate.net The yield of these reactions can be moderate, and the isolation of the pure monoacylated product can be challenging. umich.edu Nevertheless, this direct, single-step procedure is advantageous for its simplicity and potential for scale-up. umich.edu

ProductR GroupHPLC Yield (%)Isolated Yield (%)Citations
2a Ph4130 umich.edu
2b 4-MeOC₆H₄4612 umich.edu
2c 2,6-(i-PrO)₂C₆H₃3727 umich.edu
2d 9-anthryl5018 umich.edu

Table based on the synthesis of monoacylated tartaric acids as described in the literature. umich.edu

Further derivatization of diacyltartaric acids has led to the synthesis of novel tartrimides. In an interesting reaction course, the treatment of diacyl tartaric acids with primary amines was found to yield new monoacyltartrimides. researchgate.net This outcome was unexpected, as it involves the hydrolysis of one of the acyl groups during the reaction. researchgate.net

For example, the reaction of dibenzoyltartaric acid with benzylamine in a 1:1 molar ratio in xylene at 140°C was monitored by HPLC. researchgate.net The reaction initially forms mono- and diaminium salts, which then convert to various amides and imides. researchgate.net The study found that starting with either dibenzoyltartaric acid or its anhydride resulted in the same mixture of products, which included dibenzoyl-N-benzyltartaric monoamide, monobenzoyl-N-benzyltartrimide, and other related compounds. researchgate.net This research highlights the complex reactivity of diacyltartaric acids and provides a pathway to novel, chiral imide derivatives. researchgate.net

CompoundProduct Composition (%)
Dibenzoyl-N-benzyltartaric monoamide (7f )~55
Monobenzoyl-N-benzyltartrimide (4f )~20
Dibenzoyl-N-benzyltartrimide (3f )~10
Other products~15

Approximate product composition from the reaction of dibenzoyltartaric acid with benzylamine, based on HPLC data. researchgate.net

Comparative Analysis of Chiral Selectivity and Efficiency of Related Tartaric Acid Derivatives

The primary function of dibenzoyl-D-tartaric acid and its derivatives is chiral resolution, a process of separating a racemic mixture into its constituent enantiomers. wikipedia.org The efficiency and selectivity of this process depend heavily on the molecular structure of the resolving agent.

The effectiveness of a chiral resolving agent hinges on its ability to form diastereomeric pairs with the enantiomers of a racemate, where these diastereomers exhibit different physical properties, such as solubility, allowing for their separation. wikipedia.orgpharmtech.com The structure of the resolving agent dictates the nature and strength of the intermolecular interactions that lead to chiral recognition.

For tartaric acid-based resolving agents, the key structural features influencing their activity include:

The Chiral Backbone: The rigid and well-defined stereochemistry of the tartaric acid core provides the fundamental chiral framework.

The Acyl Groups: The aromatic rings of the dibenzoyl groups can participate in π-π stacking interactions with aromatic groups in the substrate. The nature of substituents on these rings can modulate the electronic properties and steric bulk, thereby fine-tuning the selectivity.

The Carboxylic Acid Groups: These groups are crucial for forming salts with basic substrates (like amines), which is the primary mechanism for creating diastereomers. wikipedia.org They also act as hydrogen bond donors and acceptors.

The principle is that the "fit" between the resolving agent and one enantiomer is energetically more favorable than the fit with the other, leading to the preferential crystallization of one diastereomeric salt. quora.com Subtle changes in the resolving agent's structure can significantly alter these interactions and, consequently, the resolution efficiency. nih.gov

Understanding the structure-activity relationship allows for the rational design of new and improved chiral resolving agents. The goal is to create molecules with enhanced selectivity, broader applicability, or greater efficiency for specific classes of compounds. This involves a systematic approach to modifying the structure of known selectors like dibenzoyl-D-tartaric acid.

Strategies for designing enhanced chiral selectors based on tartaric acid include:

Modification of Acyl Groups: Synthesizing derivatives with different acyl groups (e.g., di-p-toluoyl, di-p-anisoyl) to alter steric and electronic properties. This can enhance π-stacking or introduce new hydrogen bonding sites, improving the differentiation between enantiomers.

Derivatization of Carboxylic Groups: Converting the carboxylic acids to amides or esters to create chiral stationary phases for chromatography. This approach leverages the chiral recognition properties of the tartaric acid core in a chromatographic separation rather than crystallization. nih.gov

Introduction of Conformational Constraints: Incorporating features that reduce the conformational flexibility of the molecule can pre-organize the selector for optimal binding with the target enantiomer, potentially increasing selectivity.

By systematically synthesizing and evaluating libraries of tartaric acid derivatives, researchers can develop a deeper understanding of the principles of chiral recognition and create highly effective, tailor-made resolving agents for challenging separations. nih.gov

Application of Derivatives in Specific Chiral Separations (e.g., Finerenone resolution)

The derivatives of Dibenzoyl-D-tartaric acid are instrumental as chiral resolving agents in the pharmaceutical industry, particularly for the separation of enantiomers in racemic drug compounds. chemicalbook.com A critical application of these derivatives is in the resolution of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist where the pharmacological activity is specific to its S-enantiomer. acs.orgacs.orgfigshare.com The R-enantiomer is considered inactive, making efficient chiral separation essential for the production of the pure, therapeutically effective drug. acs.orgacs.orgfigshare.com

Research has focused on enhancing the efficiency of this separation by comparing various D-tartaric acid derivatives. acs.orgacs.org A comparative study investigated the chiral separation efficacy of Dibenzoyl-D-tartaric acid (D-DBTA) against two of its analogs: Di-p-toluoyl-D-tartaric acid (D-DTTA) and Di-o-toluoyl-D-tartaric acid (D-DOTA). acs.orgacs.org The study found that D-DOTA was the most effective resolving agent for Finerenone. acs.orgacs.orgfigshare.com

The superior performance of D-DOTA is attributed to the significant difference in solubility between the diastereomeric salts it forms with the S- and R-enantiomers of Finerenone in an ethanol-water solvent system. acs.org This large solubility difference facilitates a more efficient separation through crystallization. acs.org The enantiomeric excess (ee) achieved using D-DOTA was approximately 10% higher than that obtained with either D-DBTA or D-DTTA. acs.orgacs.org

Detailed findings from the comparative study are presented below:

Table 1: Comparison of D-Tartaric Acid Derivatives for Finerenone Resolution

Chiral Resolving Agent Abbreviation Solubility Difference (S/R-Fin) Relative Enantiomeric Excess (ee)
Dibenzoyl-D-tartaric acid D-DBTA 31.26 mg/mL Base
Di-p-toluoyl-D-tartaric acid D-DTTA 1.25 mg/mL ~ Base

Data sourced from studies conducted in an ethanol-water solvent system. acs.orgacs.org

Further investigation into the solid-state properties of the diastereomeric salts provided insights into the separation mechanism. acs.org Single-crystal analysis revealed that while D-DBTA and D-DTTA form ethanol (B145695) solvates upon salt formation with S-Finerenone, D-DOTA forms a hydrated crystal. acs.orgfigshare.com This structural difference likely contributes to the observed disparities in solubility and, consequently, the resolution efficiency. acs.org The use of (+)-Dibenzoyl-D-tartaric acid is also cited in patent literature as a key chiral acid for resolving a racemic intermediate in the synthesis of Finerenone. google.com

Table 2: Mentioned Compound Names

Compound Name Abbreviation
Dibenzoyl-D-tartaric acid D-DBTA
Di-p-toluoyl-D-tartaric acid D-DTTA
Di-o-toluoyl-D-tartaric acid D-DOTA
Finerenone
S-Finerenone S-Fin

Advanced Analytical Methodologies in Dibenzoyl D Tartaric Acid Research

Chromatographic Techniques for Enantiomeric Purity and Process Monitoring

Chromatographic methods are indispensable for the quality assessment of Dibenzoyl-D-tartaric acid, offering high-resolution separation of enantiomers and related substances. These techniques are fundamental for process monitoring and ensuring the enantiomeric purity of the final product.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of the enantiomeric excess (ee) of tartaric acid derivatives. A validated, isocratic HPLC-UV method has been established for quantifying the D-enantiomer in Dibenzoyl-L-tartaric acid, a method directly applicable to analyzing Dibenzoyl-D-tartaric acid for its L-enantiomer impurity. researchgate.net This method ensures regulatory compliance and is crucial for quality control and process optimization in the synthesis of chiral molecules. researchgate.net

The method's robustness is demonstrated by its adherence to ICH Q2(R2) guidelines, covering parameters like linearity, accuracy, precision, and solution stability. researchgate.net A resolution of greater than 1.5 between the enantiomers is consistently achieved, signifying a high degree of separation and analytical reliability. researchgate.net The sensitivity of the method allows for the detection and quantification of minute amounts of the undesired enantiomer, which is critical for applications demanding high chiral purity. researchgate.net

Table 1: HPLC Method Parameters for Enantiomeric Purity of Dibenzoyl-tartaric Acid
ParameterCondition
ColumnChiral PAK IA (250 × 4.6 mm, 5.0 μm)
Mobile Phasen-heptane:isopropanol:trifluoroacetic acid (900:100:1 v/v/v)
Flow Rate1.0 mL/min (assumed standard, not specified)
DetectionUV at 230 nm
Column Temperature40°C
Resolution (L-DBTA vs D-DBTA)>1.5
Data derived from a validated method for Dibenzoyl-L-tartaric acid analysis. researchgate.net

The success of enantiomeric separation by HPLC is heavily reliant on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly cellulose and amylose derivatives, are widely used and have demonstrated high chiral recognition abilities for a variety of racemic compounds. researchgate.net For the analysis of acidic compounds like Dibenzoyl-D-tartaric acid, anion-exchange type CSPs are particularly effective. chiraltech.com

Specific CSPs that have proven effective for the separation of dibenzoyl-tartaric acid enantiomers include:

CHIRALPAK QN-AX and QD-AX : These are anion exchanger CSPs based on quinine (QN) and quinidine (QD) selectors immobilized on silica gel. chiraltech.com The separation mechanism involves an ionic exchange between the chiral selector and the anionic analytes. chiraltech.com These columns have been successfully used in both HPLC and Supercritical Fluid Chromatography (SFC) for resolving acidic compounds. chiraltech.com

Chiral PAK IA : This amylose derivative-based CSP provides excellent resolution for dibenzoyl-tartaric acid enantiomers under normal-phase conditions. researchgate.net

CHIRALPAK® IC-3 : This CSP is also effective for separating the racemic mixture of 2,3-Dibenzoyl-DL-tartaric acid using a mobile phase of dichloromethane, ethanol (B145695), and trifluoroacetic acid. daicelchiral.com

The choice of CSP and mobile phase composition is critical for achieving optimal separation, and method development often involves screening various phases and solvent systems to find the most effective conditions. chiraltech.com

Spectroscopic Characterization

Spectroscopic methods provide invaluable information about the molecular structure, configuration, and purity of Dibenzoyl-D-tartaric acid. Techniques like NMR and CD spectrometry are cornerstones of its chemical analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of Dibenzoyl-D-tartaric acid. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the identity and structural integrity of the compound.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For Dibenzoyl-L-tartaric acid, the spectrum shows a characteristic pattern with sharp, narrow peaks. researchgate.net The spectrum for the D-enantiomer is very similar, with only slight shifts in the peak positions (ppm values). researchgate.net Key signals in the ¹H NMR spectrum correspond to the aromatic protons of the benzoyl groups and the methine protons of the tartaric acid backbone. The integration and splitting patterns of these signals are used to confirm the correct structure.

Table 2: Representative ¹H NMR Chemical Shifts for Dibenzoyl-tartaric Acid Enantiomers
Proton TypeDibenzoyl-L-tartaric acid (ppm)Dibenzoyl-D-tartaric acid (ppm)
Aromatic (ortho)~8.0~7.97
Aromatic (para)~7.5~7.41
Aromatic (meta)~7.3~7.30
Methine (CH)~6.0~5.91
Approximate chemical shifts based on reported spectra. researchgate.net Actual values may vary depending on the solvent and instrument.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework of the molecule, further confirming the structural assignment. semanticscholar.org

Circular Dichroism (CD) spectrometry is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. spectroscopyeurope.comnih.gov This technique is exceptionally well-suited for analyzing chiral compounds like Dibenzoyl-D-tartaric acid.

CD spectrometry serves two primary purposes in the analysis of this compound:

Determination of Absolute Configuration : Enantiomers produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign. spectroscopyeurope.com By comparing the experimental CD spectrum of a sample to a known standard or to spectra predicted by quantum-mechanical calculations, the absolute configuration (D or L) can be unequivocally determined. spectroscopyeurope.comnih.gov This method is powerful as it can be performed on the molecule in solution, circumventing the need for single-crystal X-ray analysis. spectroscopyeurope.com

Assessment of Chiral Purity : The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. This relationship allows for the quantitative determination of chiral purity. uma.es CD detectors can be coupled with HPLC systems to provide both separation and chiroptical data simultaneously, offering a robust method for enantiomeric excess determination. uma.es

Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, is another powerful variant of this technique used for determining absolute configuration, even for conformationally flexible molecules. spectroscopyeurope.comnih.gov

Emerging Research Directions and Future Perspectives for Dibenzoyl D Tartaric Acid

Green Chemistry Principles in Dibenzoyl-D-tartaric Acid Research and Production

A significant trend in the chemical industry is the adoption of green chemistry principles to minimize environmental impact and improve efficiency. Research into Dibenzoyl-D-tartaric acid is increasingly aligned with these principles, focusing on sustainable synthesis and environmentally friendly resolution processes. archivemarketresearch.com

Traditional synthesis methods for Dibenzoyl-D-tartaric acid are being re-evaluated to reduce waste, avoid hazardous materials, and improve energy efficiency. A key area of development is the use of catalysis and the recycling of solvents. One improved synthesis method involves the reaction of D-tartaric acid with benzoyl chloride using copper sulfate (B86663) as a catalyst and toluene (B28343) as a solvent. google.compatsnap.com A significant advantage of this process is that the toluene can be recycled, reducing solvent waste. google.compatsnap.com This method reports a high process yield of over 95% and utilizes relatively low-cost raw materials. google.com

Another approach focuses on minimizing by-products. The reaction of D-tartaric acid with benzoyl chloride and benzotrichloride (B165768) has been developed to reduce the formation of benzoic acid as a by-product, which simplifies purification and prevents waste. google.com Innovations also include using catalysts like ferric chloride to improve reaction efficiency and yield, further reducing production costs and environmental pollution. google.compatsnap.com Efficient, one-pot hydrolysis of the intermediate O,O′-dibenzoyltartaric anhydride (B1165640) represents another streamlined approach to manufacturing. researchgate.net These advancements align with green chemistry goals by increasing yield, reducing waste, and enabling the reuse of materials. google.com

Synthesis Method FeatureGreen Chemistry PrincipleReported AdvantageSource
Use of copper sulfate catalyst; Toluene solventCatalysis; Solvent RecyclingHigh yield (>95%); Recyclable solvent google.com
Use of benzoyl chloride and benzotrichlorideWaste ReductionMinimizes benzoic acid by-product google.com
Use of ferric chloride catalystCatalysis; Improved EfficiencyReduces by-products and pollution google.compatsnap.com
One-pot hydrolysis of anhydride intermediateProcess IntensificationEfficient manufacturing method researchgate.net

Beyond synthesis, green principles are being applied to the resolution processes where Dibenzoyl-D-tartaric acid is used. A notable innovation is the use of aqueous phase cocrystallization. This technique avoids the use of large quantities of organic solvents, which are often volatile and hazardous. For instance, Dibenzoyl-D-tartaric acid (D-DBTA) has been used to selectively cocrystallize with the R-enantiomer of ofloxacin (B1677185) directly in an aqueous phase, providing an effective and more environmentally friendly separation method. nih.gov

Other solvent-free or solvent-reduced methods are also being explored. One such procedure involves the formation of a diastereomeric complex in the melt of a racemic alcohol, followed by extraction of the unreacted enantiomer using supercritical carbon dioxide. researchgate.net Supercritical CO2 is considered a green solvent due to its non-toxic, non-flammable nature and the ease with which it can be removed and recycled post-extraction. researchgate.net These methods, which include cocrystallization and the use of green solvents, represent a significant step towards more sustainable chiral separation technologies. nih.govresearchgate.net

Integration with Advanced Materials Science

The unique chiral structure of Dibenzoyl-D-tartaric acid makes it a valuable component in the development of advanced functional materials. Its integration into polymers and inorganic layered structures is opening up new possibilities in materials science.

Conducting polymers are a class of materials with intriguing electronic properties, and introducing chirality can impart unique optical and electronic functionalities. Dibenzoyl-tartaric acid has been utilized as a chiral doping agent in the synthesis of polyaniline (PANI), one of the most studied conducting polymers. researchgate.netbibliotekanauki.pl When used as a dopant, the acid protonates the polyaniline chain, which is essential for inducing electrical conductivity. mdpi.com

The incorporation of a chiral dopant like dibenzoyl-tartaric acid can influence the morphology and electrical performance of the resulting polymer. researchgate.net For example, studies using the L-enantiomer (DBTA) as a dopant for PANI showed that the synthesis conditions, such as the molar ratio of DBTA to aniline, significantly affect the electrical properties of the final material. researchgate.net The use of such chiral dopants is a key strategy for developing chiral conducting polymers, which have potential applications in chiral sensors, enantioselective electrodes, and spintronic devices.

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a unique layered structure, consisting of positively charged brucite-like layers and an interlayer region containing anions and water molecules. researchgate.net These interlayer anions can be exchanged with other anions, making LDHs excellent hosts for creating new supramolecular materials. researchgate.netnih.gov

Dibenzoyl-D-tartaric acid (D-DBTA) has been successfully intercalated into the interlayer galleries of Mg-Al and Zn-Al LDHs via the ion-exchange method. researchgate.netdntb.gov.ua This process results in a hybrid organic-inorganic supramolecular material where the chiral D-DBTA molecules are confined within the nanometer-sized spaces of the LDH host. researchgate.net These novel materials have been explored for their potential in chiral recognition, specifically for distinguishing between enantiomers of tryptophan. researchgate.net The defined and constrained environment of the LDH interlayer can enhance the chiral discrimination capabilities of the intercalated Dibenzoyl-D-tartaric acid. researchgate.net

Advanced Material ApplicationHost MaterialRole of Dibenzoyl-D-tartaric AcidPotential UseSource
Chiral Conducting PolymerPolyaniline (PANI)Chiral Doping AgentChiral sensors, Enantioselective electrodes researchgate.net
Supramolecular MaterialLayered Double Hydroxides (LDHs)Intercalated Chiral GuestChiral recognition of amino acids researchgate.net

Innovations in Chiral Recognition and Separation Technologies

Dibenzoyl-D-tartaric acid remains at the forefront of chiral separation research, where its ability to form diastereomeric salts is exploited in increasingly sophisticated ways. chemicalbook.com Innovations focus on expanding its applicability to a wider range of molecules and improving the efficiency and outcome of separations.

A key area of development is its use in dynamic chiral salt formation for the deracemization of compounds. For example, it has been used in asymmetric photoreactions where a crystalline salt formed between the resolving agent and a racemic compound undergoes a photochemical reaction to yield an enantiomerically pure product. chemicalbook.com This technique demonstrates the versatility of Dibenzoyl-D-tartaric acid in advanced asymmetric transformations. chemicalbook.com

Furthermore, research continues to optimize its use as a classical resolving agent by comparing its effectiveness against other derivatives. A study on the resolution of Finerenone compared the efficiency of Dibenzoyl-D-tartaric acid (D-DBTA) with other d-tartaric acid derivatives, noting differences in the enantiomeric excess achieved. figshare.com Such comparative studies are crucial for selecting the optimal resolving agent for a specific pharmaceutical compound. figshare.com The ability of Dibenzoyl-D-tartaric acid to form hydrogen-bonded supramolecular compounds also allows for the resolution of molecules, such as certain alcohols, that lack a basic group necessary for traditional salt formation. researchgate.net These ongoing innovations continue to highlight the indispensable role of Dibenzoyl-D-tartaric acid in modern chiral chemistry. chemicalbook.com

Computational and Data-Driven Approaches in Optimization and Discovery

The optimization of chiral resolution processes and the discovery of novel applications for resolving agents like Dibenzoyl-D-tartaric acid are increasingly benefiting from the integration of computational and data-driven methodologies. These approaches offer the potential to accelerate development, reduce experimental costs, and provide deeper mechanistic insights into the complex molecular recognition and crystallization phenomena that govern enantioseparation. By moving beyond traditional trial-and-error experimentation, researchers are leveraging predictive models and algorithms to navigate the vast parameter space of diastereomeric salt resolution.

At the forefront of this evolution are molecular modeling techniques, process simulations, and machine learning algorithms. Computational chemistry tools, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), allow for an in-silico examination of the diastereomeric complexes formed between Dibenzoyl-D-tartaric acid and target enantiomers. These methods can elucidate the specific non-covalent interactions—hydrogen bonding, steric effects, and electrostatic forces—that are critical for effective chiral discrimination. researchgate.netresearchgate.net Concurrently, process modeling, particularly population balance models, enables the simulation of the entire crystallization process, helping to optimize parameters like cooling rates and solvent choice for maximal yield and purity. acs.org

The paradigm is further shifting with the advent of data-driven science. Machine learning models are being trained on existing experimental data to predict the likelihood of successful resolution for new compounds, thereby guiding the selection of resolving agents and conditions. researchgate.netarxiv.orgchimia.ch This predictive power can significantly streamline the discovery phase. Furthermore, autonomous systems that integrate real-time process analytical technology (PAT) with optimization algorithms are creating a closed-loop approach for process development, allowing for rapid and efficient refinement of crystallization conditions. nih.gov These synergistic computational and data-driven strategies are paving the way for a more rational and efficient design of chiral resolution processes involving Dibenzoyl-D-tartaric acid.

Molecular Modeling and Simulation of Diastereomeric Interactions

Computational chemistry provides powerful tools for investigating the fundamental mechanisms of chiral recognition at the molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to model the diastereomeric salt complexes formed between Dibenzoyl-D-tartaric acid and the enantiomers of a racemic compound.

DFT calculations are used to determine the optimized geometries and interaction energies of the diastereomeric pairs. researchgate.netchemrxiv.org By analyzing the electronic structure, researchers can identify and quantify the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize one diastereomer over the other. researchgate.net This information is crucial for understanding why Dibenzoyl-D-tartaric acid is an effective resolving agent for certain compounds and not for others. For example, DFT can model the hydrogen bonding networks and steric hindrances that lead to differences in the crystal lattice energies of the two diastereomeric salts, which in turn dictates their solubility differences. researchgate.net

Molecular Dynamics simulations offer a dynamic perspective, modeling the behavior of molecules over time in a simulated solvent environment. researchgate.net MD can be used to study the initial stages of nucleation and crystal growth, revealing how the chirality of the resolving agent influences the self-assembly of the diastereomeric salts. By simulating the interactions in solution, MD can help predict which diastereomer is more likely to crystallize, complementing the energetic information provided by static DFT models.

Table 1: Application of Molecular Modeling Techniques in Chiral Resolution

Computational Method Primary Application in Chiral Resolution Key Insights Gained
Density Functional Theory (DFT) Calculation of interaction energies and stable conformations of diastereomeric salt pairs. Elucidation of key hydrogen bonds and steric interactions; prediction of relative thermodynamic stability of diastereomers.
Molecular Dynamics (MD) Simulation of the dynamic behavior of molecules in solution and during crystallization. Understanding of nucleation mechanisms; role of solvent in chiral recognition; prediction of crystal morphology.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of the nature and strength of non-covalent interactions within the crystal structure. Quantitative characterization of bond critical points and interaction strengths that contribute to chiral discrimination. nih.gov

Process Simulation and Optimization of Crystallization

Beyond the molecular scale, computational tools are vital for designing and optimizing the macroscopic process of diastereomeric salt crystallization. Thermodynamic modeling and Population Balance Models (PBMs) are key strategies used to simulate and refine the resolution process.

Thermodynamic models are essential for constructing phase diagrams of the multicomponent system (racemate, resolving agent, solvent). rsc.org By predicting the solubilities of the two diastereomeric salts at different temperatures and compositions, these models can identify the optimal operating window for selective crystallization. rsc.org This thermodynamic guidance is critical for maximizing the yield and enantiomeric excess of the desired product. A shortcut method using thermodynamic information from solubility data can be used to quickly design an effective diastereomeric salt resolution process. rsc.org

Population Balance Models are dynamic simulations that describe the evolution of the crystal size distribution over time. acs.org These models incorporate key crystallization kinetics, including nucleation, growth, and agglomeration. By simulating the entire batch crystallization process, PBMs can be used to optimize process parameters such as cooling profiles, seeding strategies, and mixing intensity to achieve a desired product purity and crystal size, which are critical for downstream processing like filtration and drying.

Machine Learning and Data-Driven Discovery

The application of machine learning (ML) and other data-driven approaches represents a new frontier in accelerating the discovery and optimization of chiral resolutions. chimia.ch These methods leverage existing experimental data to build predictive models that can guide future experiments more efficiently.

In the context of discovery, ML models can be developed to predict the success of a chiral resolution. researchgate.netarxiv.orgnih.gov By training on a large dataset of known racemate-resolving agent pairs, a model can learn the complex relationships between molecular structures and the outcome of a resolution experiment. Such a model could then be used to screen virtual libraries of potential resolving agents for a new target compound or, conversely, to identify new racemic compounds that could be successfully resolved by Dibenzoyl-D-tartaric acid. This approach significantly reduces the number of initial screening experiments required. chimia.ch

For optimization, data-driven techniques are being integrated into automated laboratory systems. nih.gov High-throughput experimentation platforms can rapidly generate data on the effects of various process parameters (e.g., temperature, solvent composition, equivalents of resolving agent) on resolution efficiency. rsc.org This data can be used in real-time to inform a machine learning algorithm, which then suggests the next set of experimental conditions to explore in a closed-loop optimization cycle. nih.gov This autonomous approach can identify optimal process conditions much faster than traditional one-variable-at-a-time or design of experiments (DoE) methods.

Table 2: Data-Driven Approaches in Chiral Resolution

Approach Objective Methodology Potential Impact
Predictive Modeling Predict enantioselectivity or success of a resolution. Train ML algorithms (e.g., Random Forest, Neural Networks) on historical data using molecular descriptors. researchgate.netarxiv.org Accelerates screening of resolving agents and substrates; reduces experimental workload.
Autonomous Process Optimization Find optimal crystallization conditions. Couple automated reactors with online analytics (e.g., HPLC) and an ML-based algorithm for closed-loop experimentation. nih.gov Rapid process development and optimization; improved yield and purity.
In-Silico Screening Identify new applications for Dibenzoyl-D-tartaric acid. Use predictive models to screen large databases of racemic compounds for potential resolution candidates. Expands the utility of existing resolving agents; discovers new separation possibilities.

Q & A

Q. What experimental strategies are recommended for resolving enantiomers using dibenzoyl-D-tartaric acid (DBTA)?

DBTA is widely employed in chiral resolution via diastereomeric salt formation. A typical protocol involves reacting racemic bases with equimolar DBTA in ethanol, followed by sequential recrystallization until optical purity is confirmed (e.g., consistent melting points and optical rotation values). For example, (±)-4-(4-bromophenyl)-tetraisoquinoline was resolved using DBTA, with enantiomeric purity verified by chiral shift reagent-assisted 1^1H NMR . Key parameters include solvent choice, stoichiometry, and temperature control during crystallization.

Q. How can DBTA's physical properties (e.g., solubility, melting point) influence experimental design?

DBTA's low water solubility and high melting point (152–154°C) necessitate polar aprotic solvents (e.g., ethanol, methanol) for reactions. Its solubility profile dictates recrystallization protocols to isolate diastereomeric salts effectively. For instance, DBTA monohydrate (CAS 80822-15-7) is often preferred for improved crystallinity in aqueous-organic mixtures . Researchers should optimize solvent ratios and cooling rates to maximize yield and purity.

Q. What spectroscopic methods are used to confirm DBTA-mediated reaction outcomes?

Post-reaction characterization relies on 1^1H NMR to assess diastereomer formation and MS for molecular weight confirmation. For example, DBTA-derived salts of Ro 64-6198·HCl were validated via 1^1H NMR and HPLC to confirm enantiomeric excess . Polarimetry ([α]D20_{D}^{20} = +114° to +117° in ethanol) is critical for quantifying optical activity .

Advanced Research Questions

Q. How can contradictory data in DBTA-mediated resolutions be analyzed and resolved?

Discrepancies in optical purity or yield may arise from incomplete salt formation or solvent impurities. Systematic troubleshooting includes:

  • Repeating recrystallization with fresh solvents.
  • Verifying DBTA’s anhydrous vs. monohydrate form (e.g., CAS 80822-15-7 vs. 62708-56-9), as hydration affects reactivity .
  • Cross-validating results with alternative chiral agents (e.g., (+)-10-camphorsulfonic acid) to rule out DBTA-specific artifacts .

Q. What methodological considerations apply when scaling DBTA-based syntheses?

Scaling up requires attention to:

  • Reaction kinetics : DBTA’s steric bulk may slow acyl transfer in esterification. Prolonged reaction times (24–48 hrs) and elevated temperatures (50–60°C) improve yields .
  • Purification : Centrifugal partition chromatography (CPC) or preparative HPLC can replace manual recrystallization for large-scale enantiomer isolation .
  • Byproduct management : Hydrolysis of excess benzoyl chloride (used in DBTA synthesis) must be monitored via FTIR to avoid carboxylic acid impurities .

Q. How does DBTA compare to other chiral resolving agents in stereoselective synthesis?

DBTA excels in resolving amines and amino alcohols due to its rigid tartaric acid backbone, which enhances diastereomeric discrimination. However, for non-polar substrates (e.g., alcohols), camphorsulfonic acid or tartramides may offer better selectivity . A case study showed DBTA outperformed L-tartaric acid in separating 4-thiol[2.2]paracyclophane phosphine oxides, achieving >99% ee after two recrystallizations .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating DBTA-mediated resolution efficiency?

  • Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak AD-H or OD-H.
  • Enantiomeric excess (ee) calculation : Integrate peak areas and apply ee=[R][S][R]+[S]×100%\text{ee} = \frac{[R] - [S]}{[R] + [S]} \times 100\%.
  • Error margins : Triplicate measurements with standard deviations <2% ensure reproducibility .

Q. How can computational modeling enhance DBTA-based chiral resolution workflows?

Molecular docking (e.g., AutoDock Vina) predicts DBTA-substrate binding affinities, guiding solvent and temperature selection. For example, MD simulations revealed ethanol’s superiority over acetonitrile in stabilizing DBTA-amine complexes, aligning with experimental yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.